2-环丁氧基乙醇-1-醇

描述

Oxidative Ring Expansion of Cyclobutanols

The study of oxidative ring expansion of cyclobutanols, as described in the first paper, provides insight into the synthesis of 1,2-dioxanols through the use of Co(acac)2 and triplet oxygen. This process is driven by the formation of an alkoxy radical, which preferentially cleaves the ring on the more substituted side, allowing for the insertion of molecular oxygen. The reaction shows particular effectiveness with secondary cyclobutanols and can be further manipulated under Lewis acid conditions to yield 1,2-dioxanes with a 3,6-cis-configuration .

Cascade Cyclization of Homoallylic Esters

The second paper discusses a cascade cyclization process mediated by allylSmBr/HMPA/CuCl2·2H2O, which enables the construction of complex bridged bicyclic tertiary alcohols. This method builds upon previous work on the reductive coupling of homoallylic esters, now allowing for the synthesis of 2-(2-hydroxyethyl)bicyclo[2.1.1]hexan-1-ols with high diastereoselectivity and in moderate to good yields .

Molecular Recognition Using Chiral Solvating Agents

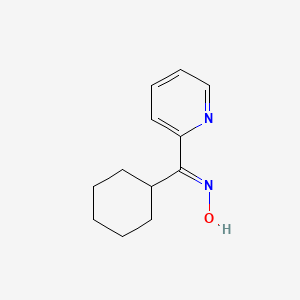

In the third paper, optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol is utilized as a chiral solvating agent for the molecular recognition of enantiomers through NMR and fluorescence spectroscopy. This method has been shown to be effective for a variety of isomers, including α-substituted carboxylic acids and amino acids, and can be used for quantitative determination in practical applications. The study also includes an analysis of the crystal structure of the agent with mandelic acid, revealing a three-point supramolecular interaction .

Synthesis and Cycloaddition Reactions of Cyclobutanaphthalene Derivatives

The fourth paper presents the synthesis of 2-cyano-1,2-dihydrocyclobuta[a]naphthalene and its derivatives, which are then subjected to 4+2 cycloaddition reactions with olefins. The study clarifies the regioselectivity and electron demand in these reactions and reports on the construction of steroid skeleton derivatives through these cycloaddition processes .

Photoaddition for Total Synthesis of Terpenes

The fifth paper describes a photocycloaddition method using 1,2-bis(trimethylsiloxy)cyclobutene and 2-cyclohexenones to create functionalized decalins. These intermediates are crucial for the total synthesis of various terpenes, including eudesmanes and labdanes. The paper discusses the regioselective and stereoselective manipulation of these intermediates .

Electrocatalytic [2+2] Cycloaddition Reactions

In the sixth paper, electrocatalytic formal [2+2] cycloaddition reactions are achieved between aliphatic enol ethers and olefins with an alkoxyphenyl group. The study highlights the importance of the alkoxyphenyl group in facilitating intramolecular electron transfer, which is essential for the completion of the cyclobutane ring formation .

Synthesis and Characterization of Cyclohexanone Derivatives

Finally, the seventh paper details the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone and its thorough characterization using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography. The paper also explores the antimicrobial activity and molecular docking of the synthesized compound, demonstrating its potential in medicinal chemistry .

科学研究应用

分子识别

2-环丁氧基乙醇-1-醇已在分子识别的背景下得到研究。光学纯衍生物,如 2-(喹啉-8-基氧基)环己烷-1-醇,已被用作手性溶剂化剂,用于识别酸的对映异构体。这种区分可以通过核磁共振或荧光光谱检测到,展示了其在实际应用中的定量测定潜力 (Khanvilkar & Bedekar,2018 年)。

生物活性分子的合成

该化合物已被用作手性合成子,用于合成各种具有生物学意义的分子。例如,(±)-5-(2'-羟乙基)环戊-2-烯-1-醇是使用特定的酶促过程制备和分离的,证明了其作为易得手性合成子的价值 (Chen 等人,2009 年)。

催化合成

在催化中,2-环丁氧基乙醇-1-醇已用于合成各种化合物。例如,4-炔-1-醇在特定条件下经历氧化环化-烷氧羰基化,得到四氢呋喃,证明了该化合物在催化合成中的作用 (Gabriele 等人,2000 年)。

香料工业

在香料工业中,2-环十二烷基丙烷-1-醇,一种相关化合物,已使用氢化方法从易得的起始原料制备,展示了其在香料合成中的应用 (Deutsch 等人,2015 年)。

安全和危害

The safety information for 2-Cyclobutoxyethan-1-ol includes several hazard statements: H227, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as flammability (H227), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding exposure and contact, using personal protective equipment, and following proper handling and storage procedures .

属性

IUPAC Name |

2-cyclobutyloxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-5-8-6-2-1-3-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDCYOYWYGAEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616228 | |

| Record name | 2-(Cyclobutyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutoxyethan-1-ol | |

CAS RN |

66017-79-6 | |

| Record name | 2-(Cyclobutyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclobutoxyethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)

![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)